molecular formula C24H25N7 B2516164 N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946349-49-1

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2516164
CAS No.: 946349-49-1
M. Wt: 411.513
InChI Key: SDAYTELFCJNYSD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethylphenyl group, a phenylpiperazine moiety, and an amine group attached to the pteridine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative reacts with a halogenated pteridine intermediate.

    Attachment of the 2,5-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the pteridine derivative reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can be compared with other pteridine derivatives:

    Similar Compounds: Examples include pteridine, 2,4-diaminopteridine, and 6,7-dimethylpteridine.

    Uniqueness: The presence of the 2,5-dimethylphenyl and phenylpiperazine groups distinguishes it from other pteridine derivatives, potentially leading to unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-17-8-9-18(2)20(16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAYTELFCJNYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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